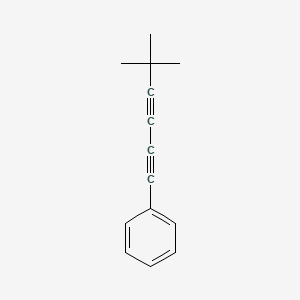
Benzene, (5,5-dimethyl-1,3-hexadiynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, also known by its IUPAC name (5,5-dimethylhexa-1,3-diyn-1-yl)benzene, is an organic compound with the molecular formula C14H14. This compound features a benzene ring substituted with a 5,5-dimethyl-1,3-hexadiynyl group, which includes two triple bonds and a dimethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- typically involves the coupling of a benzene derivative with a 5,5-dimethyl-1,3-hexadiyne precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(0) complex
Co-catalyst: Copper(I) iodide
Base: Triethylamine or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods: While specific industrial production methods for Benzene, (5,5-dimethyl-1,3-hexadiynyl)- are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzene, (5,5-dimethyl-1,3-hexadiynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.
Reduction: Hydrogenation of the triple bonds using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Formation of carboxylic acids or diketones
Reduction: Formation of alkanes
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Benzene, (5,5-dimethyl-1,3-hexadiynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- involves its interaction with molecular targets through its functional groups. The triple bonds and benzene ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biochemical pathways, including enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Benzene, 1,3-dimethyl-:
Benzene, 1-ethyl-3,5-dimethyl-: Contains an ethyl group and two methyl groups on the benzene ring.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Features a tert-butyl group and two methyl groups on the benzene ring.
Uniqueness: Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is unique due to the presence of the 5,5-dimethyl-1,3-hexadiynyl group, which imparts distinct electronic and steric properties. This makes it different from other benzene derivatives that lack such a complex substituent.
Properties
CAS No. |
62217-46-3 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethylhexa-1,3-diynylbenzene |
InChI |
InChI=1S/C14H14/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
InChI Key |
AYDHWWIGVRPXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















